4-((4-(Aminosulfonyl)phenyl)diazenyl)-3-hydroxy-2-naphthoic acid
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Overview
Description
4-((4-(Aminosulfonyl)phenyl)diazenyl)-3-hydroxy-2-naphthoic acid is an azo dye compound known for its vibrant color properties. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is used in various applications, including textiles, cosmetics, and biological staining.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Aminosulfonyl)phenyl)diazenyl)-3-hydroxy-2-naphthoic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminobenzenesulfonamide using sodium nitrite and hydrochloric acid at low temperatures (0-5°C). The resulting diazonium salt is then coupled with 3-hydroxy-2-naphthoic acid in an alkaline medium to form the final azo dye compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-((4-(Aminosulfonyl)phenyl)diazenyl)-3-hydroxy-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are often used for reduction.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthoic acid moiety.
Reduction: Corresponding amines from the reduction of the azo group.
Substitution: Substituted derivatives depending on the reagents used.
Scientific Research Applications
4-((4-(Aminosulfonyl)phenyl)diazenyl)-3-hydroxy-2-naphthoic acid has several scientific research applications:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in biological staining to highlight structures in microscopic studies.
Medicine: Investigated for potential therapeutic applications due to its structural properties.
Mechanism of Action
The mechanism of action of 4-((4-(Aminosulfonyl)phenyl)diazenyl)-3-hydroxy-2-naphthoic acid involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can interact with biological molecules. The compound’s ability to bind to proteins and nucleic acids makes it useful in staining and diagnostic applications .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(4-aminophenyl)diazenyl]benzenesulfonic acid
- 4-[(E)-(4-{[2-(dimethylamino)ethyl]amino}-1-naphthyl)diazenyl]benzenesulfonic acid hydrochloride
Uniqueness
4-((4-(Aminosulfonyl)phenyl)diazenyl)-3-hydroxy-2-naphthoic acid is unique due to its specific structural features, such as the presence of both the azo group and the naphthoic acid moiety. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications .
Properties
CAS No. |
65624-36-4 |
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Molecular Formula |
C17H13N3O5S |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
3-hydroxy-4-[(4-sulfamoylphenyl)diazenyl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C17H13N3O5S/c18-26(24,25)12-7-5-11(6-8-12)19-20-15-13-4-2-1-3-10(13)9-14(16(15)21)17(22)23/h1-9,21H,(H,22,23)(H2,18,24,25) |
InChI Key |
NBQJKNSAKITVLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2N=NC3=CC=C(C=C3)S(=O)(=O)N)O)C(=O)O |
Origin of Product |
United States |
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